molecular formula C8H6N2O B1652764 2H-Pyrido[1,2-a]pyrimidin-2-one CAS No. 16075-67-5

2H-Pyrido[1,2-a]pyrimidin-2-one

Cat. No.: B1652764
CAS No.: 16075-67-5
M. Wt: 146.15 g/mol
InChI Key: FNKRSSCRFSZXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is part of a broader class of pyrido[1,2-a]pyrimidinones, which are known for their diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

2H-Pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2H-Pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

2H-Pyrido[1,2-a]pyrimidin-2-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

pyrido[1,2-a]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-4-6-10-5-2-1-3-7(10)9-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKRSSCRFSZXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329800
Record name 2H-Pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16075-67-5
Record name 2H-Pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-pyrido[1,2-a]pyrimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrido[1,2-a]pyrimidin-2-one
Reactant of Route 2
2H-Pyrido[1,2-a]pyrimidin-2-one
Reactant of Route 3
2H-Pyrido[1,2-a]pyrimidin-2-one
Reactant of Route 4
2H-Pyrido[1,2-a]pyrimidin-2-one
Reactant of Route 5
2H-Pyrido[1,2-a]pyrimidin-2-one
Reactant of Route 6
2H-Pyrido[1,2-a]pyrimidin-2-one
Customer
Q & A

Q1: What is the molecular formula and weight of 2H-Pyrido[1,2-a]pyrimidin-2-one?

A1: The molecular formula of this compound is C8H8N2O, and its molecular weight is 148.16 g/mol. []

Q2: How can this compound be synthesized?

A2: Several synthetic routes have been explored, including:

  • Condensation of 2-aminopyridine with acrylic acid or its equivalents. []
  • Reaction of 2-aminopyridines with ethyl phenylpropiolate. []
  • Condensation of Baylis-Hillman acetates with 2-aminopyridines under solvent-free conditions. [, ]
  • Domino reaction of 2-aminopyridines with Michael acceptors like acrylates and Baylis-Hillman adducts, using hexafluoroisopropanol as a promoter and solvent. []
  • Reaction of 2-aminopyridine and its derivatives with 2,2-dihydropolyfluoroalkanoic acids in the presence of N,N′-dicyclohexylcarbodiimide, followed by intramolecular Michael addition-elimination reactions. []

Q3: What are the key spectroscopic characteristics of this compound?

A3: NMR spectroscopy is particularly useful for characterizing these compounds. For 2-oxo derivatives, the proton at position 7 is shielded and appears alongside the olefinic proton at position 3 in the region of δ 6.35-6.70 ppm. This distinguishes them from 4-oxo isomers, which exhibit a deshielded proton at position 6 near δ 9.0 ppm. []

Q4: What is known about the structure-activity relationship (SAR) of this compound derivatives?

A4: Research on 2H-Pyrido[1,2-a]pyrimidin-2-ones as potential anticancer agents shows that specific substitutions significantly impact their activity. For example, compounds with specific substitutions at the 3-position exhibited low-micromolar inhibition against a neuroblastoma cell line (SK-n-SH) and inhibited breast cancer cell (MCF-7) proliferation. [] Additionally, variations in substituents influence their inhibitory activity against human dihydrofolate reductase (hDHFR). [] Further studies are needed to fully elucidate the SAR and optimize activity for specific applications.

Q5: Have any pharmacological properties been reported for this compound derivatives?

A5: Yes, several derivatives have shown potential pharmacological activities:

  • Antiallergic activity: Some derivatives exhibited antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) model. Notably, a 4-amino derivative demonstrated the highest activity, although it was submaximal compared to the reference compound thiaramide hydrochloride. []
  • Adrenolitic activity: The 2-amino derivatives generally exhibited weak adrenolitic activity in vitro using rat seminal vesicles, significantly lower than the reference compound phenoxybenzamine. []
  • Anticancer activity: Some derivatives have shown promising anticancer activity against various cancer cell lines, with some displaying low-micromolar IC50 values. []

Q6: What computational chemistry methods have been used to study this compound derivatives?

A6: Molecular docking studies have been employed to understand the binding mode of these compounds within the methotrexate binding pocket of hDHFR, providing insights into their potential as hDHFR inhibitors. [] Density functional theory (DFT) calculations have also been used to propose and rationalize the reaction mechanism of their formation through domino reactions. []

Q7: Are there any applications of this compound beyond pharmaceuticals?

A7: While the primary focus of research appears to be on pharmaceutical applications, one study highlights the use of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one as a betaine-like reagent for the synthesis of esters and amides from carboxylic acids, as well as in glycosylation reactions. [] This suggests potential applications in synthetic organic chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.